d[Orn4,Lys8]VP
Description
d[Orn4,Lys8]VP is a synthetic analogue of arginine vasopressin (AVP), a neurohypophyseal hormone that regulates physiological functions such as blood pressure, fluid balance, and stress responses via G protein-coupled receptors (V1a, V1b, V2, and oxytocin receptors). This peptide is engineered through strategic substitutions at positions 4 and 8 of the native AVP structure. At position 4, the glutamine residue is replaced with ornithine (Orn), a diamino acid that enhances receptor interaction stability. At position 8, arginine is substituted with lysine (Lys), a modification that reduces antidiuretic activity while optimizing selectivity for specific vasopressin receptor subtypes .
This compound was developed alongside other analogues (e.g., d[Cha4,Lys8]VP, d[Leu4,Lys8]VP) as part of efforts to create selective agonists for the V1b receptor, which is critical in mediating stress responses and adrenocorticotropic hormone (ACTH) release .
Properties
Molecular Formula |
C46H66N12O11S2 |
|---|---|
Molecular Weight |
1027.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-aminopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H66N12O11S2/c47-18-5-4-10-30(40(63)51-25-38(50)61)54-45(68)36-12-7-20-58(36)46(69)35-26-71-70-21-17-39(62)52-32(23-28-13-15-29(59)16-14-28)42(65)55-33(22-27-8-2-1-3-9-27)43(66)53-31(11-6-19-48)41(64)56-34(24-37(49)60)44(67)57-35/h1-3,8-9,13-16,30-36,59H,4-7,10-12,17-26,47-48H2,(H2,49,60)(H2,50,61)(H,51,63)(H,52,62)(H,53,66)(H,54,68)(H,55,65)(H,56,64)(H,57,67)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
MYTIGVSAVZNLKG-QJCLFNHPSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCCN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCCN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D[Orn4,Lys8]VP involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The purification of the synthesized peptide is typically achieved using high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
D[Orn4,Lys8]VP can undergo various chemical reactions, including:
Oxidation: The oxidation of the cysteine residues in the peptide can lead to the formation of disulfide bonds, which are crucial for the stability and activity of the peptide.
Reduction: Reduction reactions can break disulfide bonds, leading to the linearization of the peptide.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties and activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt.
Major Products Formed
Oxidation: Formation of disulfide-bonded cyclic peptides.
Reduction: Linear peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
D[Orn4,Lys8]VP has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in research on vasopressin receptors and their roles in physiological processes.
Medicine: Investigated for its potential therapeutic applications in stress-related disorders and social behavior modulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
D[Orn4,Lys8]VP exerts its effects by selectively binding to the vasopressin V1b receptor. This receptor is a G-protein-coupled receptor (GPCR) that activates intracellular signaling pathways upon ligand binding. The binding of this compound to the V1b receptor leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of calcium ions from intracellular stores and activate protein kinase C (PKC), resulting in various cellular responses .
Comparison with Similar Compounds
Key Observations:
Position 4 Substitution :
- Orn vs. Leu/Cha : Ornithine at position 4 introduces a shorter side chain compared to cyclohexylalanine (Cha) or leucine (Leu). Cha’s bulky hydrophobic group enhances human V1b selectivity by fitting into the receptor’s hydrophobic pocket, whereas Orn’s linear structure may reduce binding efficiency .
- Leu4 : Leu substitution balances hydrophobicity and steric effects, enabling cross-species (rat/human) V1b selectivity in d[Leu4,Lys8]VP .
Position 8 Substitution: Lys8: Replacing arginine with lysine eliminates the guanidinium group, reducing V2 receptor binding (linked to antidiuretic effects) and improving V1b selectivity . Dab8: Diaminobutyric acid (Dab) further minimizes V2 interaction, making d[Cha4,Dab8]VP a potent rat-specific agonist .
Pharmacological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
